molecular formula C11H11BrN4O2 B5873165 4-[(4-bromo-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine

4-[(4-bromo-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine

Cat. No. B5873165
M. Wt: 311.13 g/mol
InChI Key: CKPIEYGLWJEUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-bromo-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPTA and has a molecular weight of 378.23 g/mol.

Mechanism of Action

The exact mechanism of action of BPTA is not fully understood. However, studies have shown that BPTA inhibits the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which is believed to improve cognitive function and memory. BPTA has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
BPTA has been shown to have a number of biochemical and physiological effects. In animal studies, BPTA has been shown to improve cognitive function and memory. BPTA has also been shown to have antifungal and antibacterial activity. In addition, BPTA has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPTA is its potential applications in various fields, including medicinal chemistry, microbiology, and cancer research. BPTA is also relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of BPTA is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on BPTA. One potential direction is the development of BPTA derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential applications of BPTA in the treatment of other neurodegenerative disorders, such as Parkinson's disease. Further studies are also needed to fully understand the mechanism of action of BPTA and its potential applications in various fields.
Conclusion:
In conclusion, 4-[(4-bromo-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTA has been extensively studied for its potential applications in medicinal chemistry, microbiology, and cancer research. BPTA has also been shown to improve cognitive function and memory, have antifungal and antibacterial activity, and inhibit the growth of cancer cells. Further research is needed to fully understand the mechanism of action of BPTA and its potential applications in various fields.

Synthesis Methods

The synthesis of BPTA involves the reaction of 4-bromo-3-methylphenol with 3-amino-1,2,4-triazole in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is obtained in high yield. The purity of the product can be improved by recrystallization from ethanol.

Scientific Research Applications

BPTA has been extensively studied for its potential applications in various fields. In medicinal chemistry, BPTA has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. BPTA has also been studied as a potential antifungal and antibacterial agent. In addition, BPTA has been used as a building block for the synthesis of other biologically active compounds.

properties

IUPAC Name

1-(3-amino-1,2,4-triazol-4-yl)-2-(4-bromo-3-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O2/c1-7-4-8(2-3-9(7)12)18-5-10(17)16-6-14-15-11(16)13/h2-4,6H,5H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPIEYGLWJEUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N2C=NN=C2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.